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Compound of Interest

Compound Name: 2-Amino-6-(trifluoromethyl)pyridine

Cat. No.: B1268507 Get Quote

An In-depth Technical Guide to 2-Amino-6-(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction
2-Amino-6-(trifluoromethyl)pyridine is a pivotal heterocyclic building block in modern

medicinal chemistry and materials science. The strategic incorporation of a trifluoromethyl

group onto the pyridine ring imparts unique properties, including increased metabolic stability,

enhanced lipophilicity, and altered electronic characteristics, making it a valuable synthon for

the development of novel pharmaceuticals and agrochemicals.[1] This guide provides a

comprehensive overview of its chemical and physical properties, synthetic methodologies, and

key applications.

Core Data Presentation
The fundamental properties of 2-Amino-6-(trifluoromethyl)pyridine are summarized below,

providing a quick reference for researchers.

Table 1: Chemical Identifiers
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Identifier Value

CAS Number 34486-24-3

Molecular Formula C₆H₅F₃N₂

Molecular Weight 162.11 g/mol [1][2]

IUPAC Name 6-(Trifluoromethyl)pyridin-2-amine

SMILES Nc1cccc(n1)C(F)(F)F

InChI Key NFYYDQMFURPHCC-UHFFFAOYSA-N

Table 2: Physicochemical Properties
Property Value

Appearance White to light yellow crystalline powder

Melting Point 85-89 °C[1][3]

Boiling Point 192.1 ± 40.0 °C (Predicted)[3][4]

Density 1.4 ± 0.1 g/cm³[4]

pKa 3.13 ± 0.24 (Predicted)

Solubility Soluble in Methanol[3]

Table 3: Safety Information
Hazard Statement GHS Classification

H300 Fatal if swallowed[5]

H315 Causes skin irritation[5]

H317 May cause an allergic skin reaction[5]

H319 Causes serious eye irritation[5]

H335 May cause respiratory irritation[5]

Signal Word Danger
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Experimental Protocols
While specific, detailed protocols for the industrial synthesis of 2-Amino-6-
(trifluoromethyl)pyridine are proprietary, a general and widely applicable laboratory-scale

synthesis involves the nucleophilic aromatic substitution of a corresponding chloropyridine.

Furthermore, its utility as a building block is often demonstrated in cross-coupling reactions.

Protocol 1: Generalized Synthesis via Amination
This protocol describes a generalized method for the synthesis of 2-Amino-6-
(trifluoromethyl)pyridine from 2-Chloro-6-(trifluoromethyl)pyridine.

Materials:

2-Chloro-6-(trifluoromethyl)pyridine

Aqueous ammonia (28-30%) or ammonia in a suitable solvent

Autoclave or sealed reaction vessel

Solvent (e.g., Dioxane, THF)

Drying agent (e.g., anhydrous sodium sulfate)

Silica gel for column chromatography

Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

In a high-pressure autoclave, combine 2-Chloro-6-(trifluoromethyl)pyridine (1.0 eq) with an

excess of aqueous ammonia.

Seal the vessel and heat the reaction mixture to 150-180°C for 5-10 hours. The internal

pressure will increase significantly.

After the reaction is complete, cool the autoclave to room temperature and carefully vent the

excess pressure.
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Transfer the reaction mixture to a separatory funnel and extract the product with a suitable

organic solvent, such as ethyl acetate.

Wash the combined organic layers with water and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure to obtain the crude product.

Purify the crude product by flash column chromatography on silica gel to yield 2-Amino-6-
(trifluoromethyl)pyridine.

Start: 2-Chloro-6-(trifluoromethyl)pyridine

React with excess
Aqueous Ammonia

Heat in Autoclave
(150-180°C, 5-10h)

Aqueous Workup
& Extraction

Dry & Concentrate

Column Chromatography

End: 2-Amino-6-(trifluoromethyl)pyridine
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Click to download full resolution via product page

Caption: Generalized workflow for the synthesis of 2-Amino-6-(trifluoromethyl)pyridine.

Protocol 2: Suzuki-Miyaura Cross-Coupling
This protocol provides a representative example of how 2-Amino-6-(trifluoromethyl)pyridine
can be used as a nucleophilic partner in a Suzuki-Miyaura cross-coupling reaction to form more

complex molecules. This involves its conversion to a boronic acid or ester derivative first.

Materials:

2-Amino-6-(trifluoromethyl)pyridine derived boronic acid or pinacol ester

Aryl or heteroaryl bromide (1.0 eq)

Palladium catalyst (e.g., Pd(dppf)Cl₂)

Base (e.g., K₂CO₃, Cs₂CO₃)

Solvent (e.g., Dioxane, Toluene, water)

Inert atmosphere (Nitrogen or Argon)

Procedure:

To a dried reaction flask, add the 2-Amino-6-(trifluoromethyl)pyridine boronic acid

derivative (1.2 eq), the aryl bromide (1.0 eq), the palladium catalyst (0.02-0.05 eq), and the

base (2.0-3.0 eq).

Purge the flask with an inert gas for 10-15 minutes.

Add the degassed solvent(s) to the reaction mixture.

Heat the reaction to 80-100°C and stir vigorously under the inert atmosphere until the

starting material is consumed (monitored by TLC or LC-MS).

Cool the reaction mixture to room temperature and dilute with water.
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Extract the product with an organic solvent (e.g., ethyl acetate).

Wash the combined organic layers with water and brine, then dry over anhydrous sodium

sulfate.

Filter and concentrate the solution under reduced pressure.

Purify the crude product by flash column chromatography or recrystallization to obtain the

desired coupled product.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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